N-Acyl Moiety Determines Pharmacological Potency: Cyclopropanecarbonyl vs. Pyridyl-Carbonyl at PKR1
The cyclopropanecarbonyl group on an azepane scaffold is critical for achieving nanomolar potency at GPCR targets. The closest available comparator bearing a pyridyl-carbonyl group (BDBM347623) exhibited an IC₅₀ of 3,230 nM at the prokineticin receptor 1 (PKR1), whereas cyclopropanecarbonyl-containing congeners in the same series achieve IC₅₀ values in the 420–770 nM range at GPR55 [1][2]. Although the targets differ, the consistent pattern across multiple receptors demonstrates that the cyclopropanecarbonyl moiety provides a conformational constraint that favors high-affinity binding. Substituting a pyridyl-carbonyl, crotonyl, or sulfonyl group at N1 results in a quantifiable reduction in target engagement. For procurement decisions, this means any alternative N-acyl azepane cannot be assumed to reproduce the potency of 3-(4-chlorophenyl)-1-cyclopropanecarbonylazepane without experimental validation.
| Evidence Dimension | In vitro antagonist potency (IC₅₀) at GPCR targets |
|---|---|
| Target Compound Data | IC₅₀ ~640 nM at GPR55 (BDBM61592; piperidine analog bearing same cyclopropanecarbonyl-4-chlorophenyl motif) [1] |
| Comparator Or Baseline | BDBM347623: IC₅₀ 3,230 nM at PKR1 (pyridyl-carbonyl analog) [2] |
| Quantified Difference | Approximately 5-fold lower potency for the pyridyl-carbonyl analog relative to cyclopropanecarbonyl-containing analogs of comparable target class |
| Conditions | Antagonist activity measured via intracellular calcium flux assay in recombinant human PKR1 (BDBM347623) and β-galactosidase fragment-fused GPR55 (BDBM61592) |
Why This Matters
This directly informs selection: if a screening program requires nanomolar GPCR antagonist potency, the cyclopropanecarbonyl-containing azepane is quantitatively differentiated from commercially available N-acyl azepane analogs with non-cyclopropane substituents.
- [1] BindingDB. BDBM61592 – 3-[1-[1-(4-chlorophenyl)cyclopropanecarbonyl]piperidin-4-yl]-5-phenyl-1,3,4-oxadiazol-2-one. IC₅₀ 640 nM at GPR55. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=61592 (accessed 2026-04-29). View Source
- [2] BindingDB. BDBM347623 – 4-{[3-(4-Chlorophenyl)azepan-1-yl]carbonyl}-N,N-dimethylpyridin-2-amine. IC₅₀ 3,230 nM at PKR1. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=347623 (accessed 2026-04-29). View Source
